molecular formula C20H33N5O2 B2374816 8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione CAS No. 401920-01-2

8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione

Cat. No. B2374816
CAS RN: 401920-01-2
M. Wt: 375.517
InChI Key: ZTNWYHRQBRWLIC-UHFFFAOYSA-N
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Description

The compound “8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as nucleic acids (DNA and RNA), where they form part of the structural framework .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a type of heterocyclic aromatic compound), substituted at the 8-position with an azepane ring, at the 3-position with a methyl group, and at the 7-position with an octyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include the size and shape of the molecule, the presence of different functional groups, and the overall charge distribution within the molecule .

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Many purine derivatives have significant biological activity, including acting as neurotransmitters or pharmaceuticals .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the known significance of purine derivatives in biology. This could include testing its activity in various biological assays, or investigating its potential uses in medicine or biotechnology .

properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c1-3-4-5-6-7-12-15-25-16-17(23(2)20(27)22-18(16)26)21-19(25)24-13-10-8-9-11-14-24/h3-15H2,1-2H3,(H,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNWYHRQBRWLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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